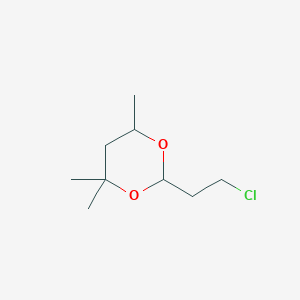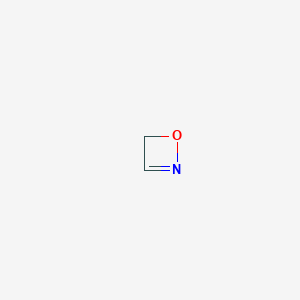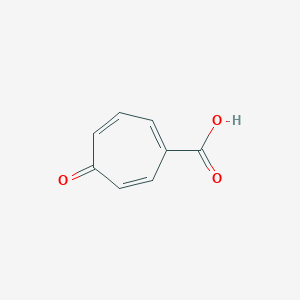
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has a carboxy group at position 1, an oxo group at position 5, and hydroxy groups at positions 3 and 6 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid involves several steps. One common method includes the oxidation of cycloheptatriene derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale oxidation reactions with stringent control over reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to more highly oxidized compounds, while reduction can yield hydroxylated derivatives .
Applications De Recherche Scientifique
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical pathways and reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Puberulic Acid: Another derivative of cycloheptatriene with similar structural features.
Tropolone: A related compound with a similar ring structure but different functional groups.
Uniqueness
5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
22855-63-6 |
|---|---|
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
5-oxocyclohepta-1,3,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H6O3/c9-7-3-1-2-6(4-5-7)8(10)11/h1-5H,(H,10,11) |
Clé InChI |
LDJBJXRAHZSWIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
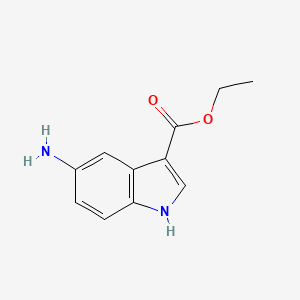

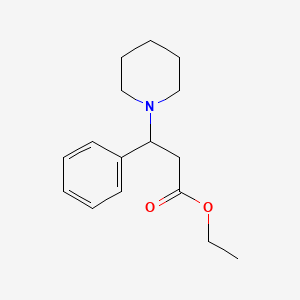
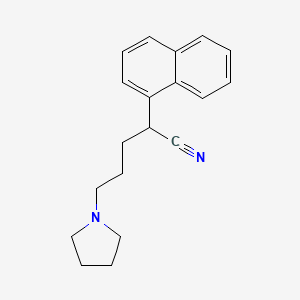

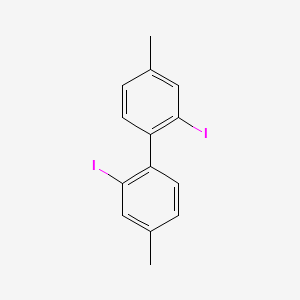
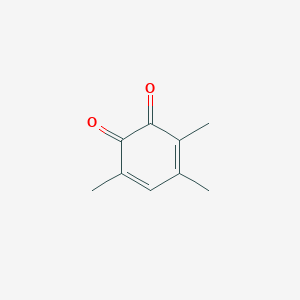
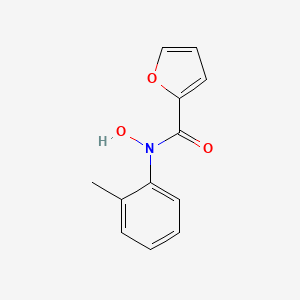


![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
